

Application Notes and Protocols: Laboratory Synthesis of Finerenone and its Analogues

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Compound of Interest

Compound Name: *Finerenone*

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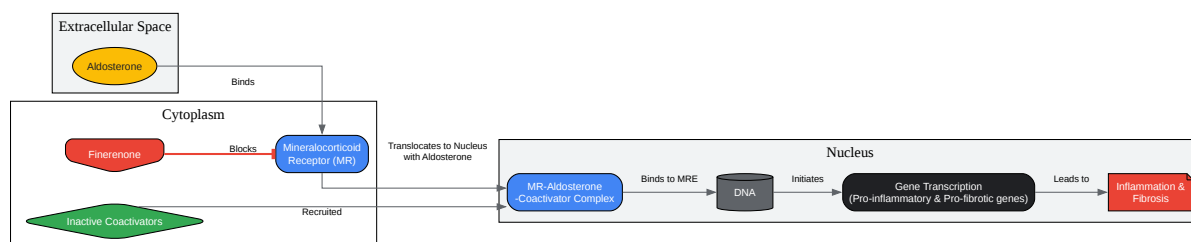
Introduction

Finerenone (BAY 94-8862) is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1] Its unique dihydronaphthyridine core structure sets it apart from traditional steroidal MR antagonists like spironolactone and eplerenone.[2] **Finerenone** is approved for the treatment of chronic kidney disease associated with type 2 diabetes, where it reduces the risk of end-stage renal disease, cardiovascular events, and hospitalization for heart failure.[3] Its therapeutic effects are attributed to the blockade of MR-mediated sodium reabsorption and overactivation, which mitigates inflammation and fibrosis.[2][3]

These application notes provide detailed protocols for the laboratory synthesis of **Finerenone** via two established routes: a racemic synthesis followed by chiral resolution and an enantioselective synthesis. Additionally, information on the synthesis of related analogues and their structure-activity relationships is presented to guide further drug discovery efforts.

Signaling Pathway of Finerenone

Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. In pathological conditions, overactivation of the MR by aldosterone leads to the transcription of genes that promote inflammation and fibrosis. **Finerenone**, by binding to the MR, prevents the recruitment of coactivators and subsequent gene transcription, thereby reducing these detrimental effects.



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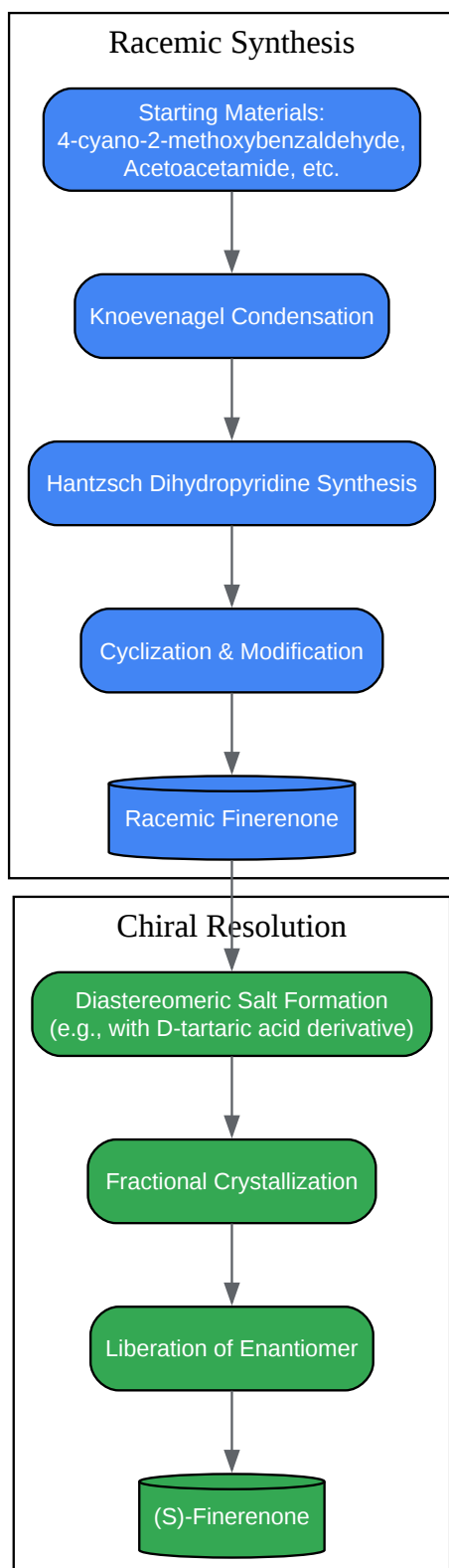
Caption: **Finerenone's** Mechanism of Action.

Experimental Protocols

Two primary synthetic routes for **Finerenone** are detailed below.

Route 1: Racemic Synthesis followed by Chiral Resolution

This route involves the construction of the dihydronaphthyridine core via a Hantzsch-type reaction, followed by separation of the desired (S)-enantiomer.



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Caption: Racemic Synthesis and Resolution Workflow.

Step 1: Knoevenagel Condensation A mixture of 4-cyano-2-methoxybenzaldehyde and acetoacetamide is subjected to a Knoevenagel condensation to yield an enone intermediate.[3]

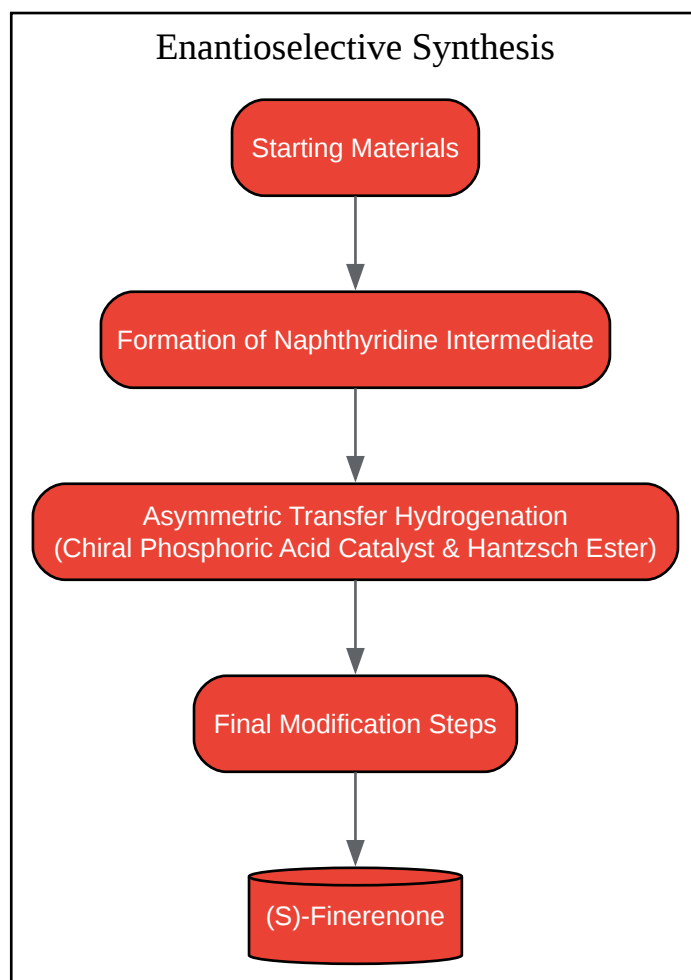
Step 2: Hantzsch Dihydropyridine Synthesis and Cyclization The enone from Step 1 is reacted with a suitable aminocrotonate equivalent in a Hantzsch-type reaction to form the dihydronaphthyridine core.[4] This is often followed by cyclization and modification steps to yield racemic **Finerenone**.

Step 3: Chiral Resolution The racemic **Finerenone** is resolved using a chiral resolving agent, such as a derivative of D-tartaric acid (e.g., Di-p-toluoyl-D-tartaric acid).[3] The diastereomeric salts are then separated by fractional crystallization. The less soluble diastereomeric salt is isolated, and the desired (S)-enantiomer is liberated by treatment with a base. One study found that Di-o-toluoyl-d-tartaric acid (D-DOTA) was a highly effective resolving agent.[5]

Purification and Characterization: The final product, (S)-**Finerenone**, is purified by recrystallization.[6] The structure and purity are confirmed by techniques such as ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC.[7][8]

Route 2: Enantioselective Synthesis

This more direct route establishes the desired stereochemistry early in the synthesis, avoiding a resolution step. A key feature is an asymmetric transfer hydrogenation.[1]



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Caption: Enantioselective Synthesis Workflow.

A 6-step enantioselective synthesis of (-)-**Finerenone** has been reported, featuring a partial transfer hydrogenation of a naphthyridine intermediate.[1][9]

Key Step: Asymmetric Transfer Hydrogenation The naphthyridine precursor is subjected to an asymmetric transfer hydrogenation using a chiral phosphoric acid catalyst (e.g., (R)-TRIP) and a Hantzsch ester as the hydride source.[1][3] This reaction proceeds with high yield and enantioselectivity. The reaction is complicated by the presence of two atropisomers of the naphthyridine starting material that react at different rates and selectivities. However, at elevated temperatures, a dynamic kinetic resolution occurs, allowing for a high yield of the desired enantiomer.[1]

Purification and Characterization: Purification is typically achieved through column chromatography and/or recrystallization.[10] Characterization is performed using standard analytical techniques, including chiral HPLC to determine enantiomeric excess.[11]

Quantitative Data Summary

Step	Route	Reagents/Catalysts	Yield	Enantiomeric Excess (ee)	Reference
Racemic Finerenone Synthesis	1	Multistep from vanillin	3.76%	N/A	[12]
Chiral Resolution with di-p-toluoyl-D-tartaric acid	1	di-p-toluoyl-D-tartaric acid, ethanol/water	~41%	>99%	[3]
Asymmetric Transfer Hydrogenation	2	(R)-TRIP, Hantzsch ester, Toluene, 100 °C, 24 h	82%	94:6 e.r.	[1]

Finerenone Analogues: Structure-Activity Relationship (SAR)

The development of **Finerenone** was the result of extensive chemical optimization of an initial dihydropyridine hit.[13] The exploration of analogues has provided insights into the structure-activity relationships governing the potency and selectivity of non-steroidal MR antagonists.

Analogue/Related Substance	Modification from Finerenone	Biological Activity/Significance	Reference
4-(4-cyano-2-methoxyphenyl)-6-ethyl-2,8-dimethyl-5-oxy-1,4,5,6-tetrahydro-1,6-naphthyridin-3-carboxamide (Related Substance A)	Ethyl group at the 6-position and an oxo group at the 5-position.	A related substance used for quality control in Finerenone synthesis.[7]	[7]
4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine (Related Substance B)	Lacks the 3-carboxamide group.	A related substance used for quality control.[7]	[7]
4-(4-aminocarbonyl-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridin-3-carboxamide (Related Substance D)	The cyano group on the phenyl ring is replaced by a carboxamide group.	An impurity formed during synthesis, important for quality control.[7]	[7]
Esaxerenone	A different non-steroidal MRA with a distinct chemical scaffold.	Another clinically approved non-steroidal MRA, providing a benchmark for activity and selectivity.[13]	[13]
Apararenone	A benzoxazinone-derivative non-steroidal MRA.	A highly selective, long-acting MRA that has been clinically tested.[13]	[13]

Note: The biological activity of many specific synthetic intermediates and impurities is not extensively reported in the public domain, as their primary relevance is in the context of process chemistry and quality control. The development of novel analogues with improved properties is an active area of research in medicinal chemistry. The IC50 of **Finerenone** for the mineralocorticoid receptor is reported to be 18 nM.[1]

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